molecular formula C16H15BrN2O4 B8076953 Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate

Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate

Cat. No.: B8076953
M. Wt: 379.20 g/mol
InChI Key: GHRQNQKNZILISE-UHFFFAOYSA-N
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Description

Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is an organic compound that features a nitrobenzoate ester linked to a bromophenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Oxidation: The phenethylamine moiety can be oxidized under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Methyl 4-((4-aminophenethyl)amino)-3-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding quinones or other oxidized products.

Scientific Research Applications

Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenethylamine moiety can engage in binding interactions with proteins, while the nitrobenzoate ester may undergo metabolic transformations, leading to active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-chlorophenethyl)amino)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-((4-fluorophenethyl)amino)-3-nitrobenzoate: Contains a fluorine atom in place of bromine.

    Methyl 4-((4-methylphenethyl)amino)-3-nitrobenzoate: Features a methyl group instead of bromine.

Uniqueness

Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications .

Properties

IUPAC Name

methyl 4-[2-(4-bromophenyl)ethylamino]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-23-16(20)12-4-7-14(15(10-12)19(21)22)18-9-8-11-2-5-13(17)6-3-11/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRQNQKNZILISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCCC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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